molecular formula C6H9ClO5S B2923236 Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate CAS No. 1955519-75-1

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate

Cat. No.: B2923236
CAS No.: 1955519-75-1
M. Wt: 228.64
InChI Key: JXASJLNJRONGCJ-UHFFFAOYSA-N
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Description

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound with the molecular formula C6H9ClO5S and a molecular weight of 228.65 g/mol . This compound is characterized by the presence of an oxetane ring, a chlorosulfonyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with chlorosulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and acetone. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The oxetane ring can also participate in ring-opening reactions, which can further modulate the compound’s biological activity .

Properties

IUPAC Name

methyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXASJLNJRONGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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